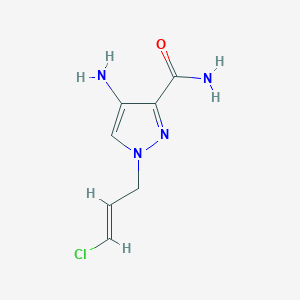
HeteroclitinP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HeteroclitinP is a heteroclitic peptide designed to enhance the stability and immunogenicity of tumor-associated antigens (TAAs). These peptides are modified to improve their binding affinity to major histocompatibility complex class I (MHC-I) molecules, thereby enhancing the immune response against cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heteroclitic peptides like HeteroclitinP are synthesized by introducing specific amino acid substitutions at key positions within the peptide sequence. These substitutions are designed to enhance the peptide’s binding affinity to T-cell receptors (TCRs) and MHC-I molecules . The synthesis involves standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin .
Industrial Production Methods
Industrial production of heteroclitic peptides involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptides are then lyophilized to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Heteroclitic peptides undergo various chemical reactions, including:
Substitution Reactions: Introduction of specific amino acid substitutions to enhance binding affinity.
Oxidation and Reduction Reactions: Modifications to stabilize the peptide structure and improve immunogenicity.
Common Reagents and Conditions
Common reagents used in the synthesis of heteroclitic peptides include:
Amino Acid Derivatives: For SPPS.
Coupling Reagents: Such as HBTU and DIC for peptide bond formation.
Protecting Groups: To protect reactive side chains during synthesis.
Major Products Formed
The major products formed from these reactions are heteroclitic peptides with enhanced binding affinity to TCRs and MHC-I molecules, leading to improved immune responses against cancer cells .
Applications De Recherche Scientifique
Heteroclitic peptides like HeteroclitinP have several scientific research applications:
Cancer Immunotherapy: Enhancing the immune response against tumor cells by improving the binding affinity of TAAs to MHC-I molecules.
Vaccine Development: Designing vaccines with improved antigenic efficacy by using heteroclitic peptides.
Immunological Research: Studying the interactions between TCRs and MHC-I molecules to develop new immunotherapeutic strategies.
Mécanisme D'action
Heteroclitic peptides exert their effects by enhancing the stability and immunogenicity of TAAs. The specific amino acid substitutions introduced in the peptide sequence improve the binding affinity to TCRs and MHC-I molecules. This enhanced binding leads to a more potent CD8+ T cell response, breaking the immunological tolerance and inducing a stronger immune response against cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trp2 Antigen: A heteroclitic peptide specific for mouse melanoma B16F10 cells.
HPV-E7 Antigen: A heteroclitic peptide specific for TC1 tumor cell lines.
Uniqueness of HeteroclitinP
This compound is unique due to its specific amino acid substitutions designed to enhance the binding affinity to TCRs and MHC-I molecules. This results in a more potent immune response compared to other similar heteroclitic peptides .
Propriétés
Formule moléculaire |
C34H36O11 |
|---|---|
Poids moléculaire |
620.6 g/mol |
Nom IUPAC |
[(8S,9S,10S,11R)-3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |
InChI |
InChI=1S/C34H36O11/c1-8-17(2)32(36)45-31-21-15-22(39-5)28(40-6)26(35)24(21)25-20(14-23-29(30(25)41-7)43-16-42-23)27(18(3)34(31,4)38)44-33(37)19-12-10-9-11-13-19/h8-15,18,27,31,35,38H,16H2,1-7H3/b17-8-/t18-,27+,31-,34-/m0/s1 |
Clé InChI |
OVTCNUOAAZWEIL-MJPPSPGSSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]([C@]1(C)O)C)OC(=O)C5=CC=CC=C5)OCO4)OC)O)OC)OC |
SMILES canonique |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C(C1(C)O)C)OC(=O)C5=CC=CC=C5)OCO4)OC)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


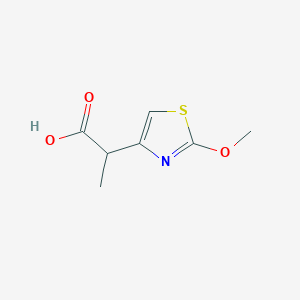
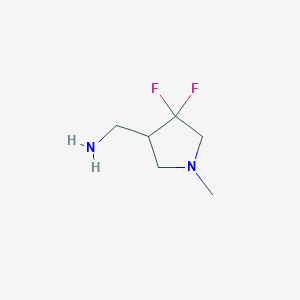
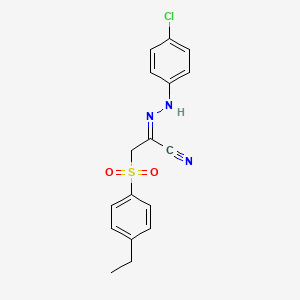
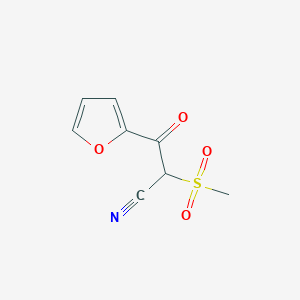
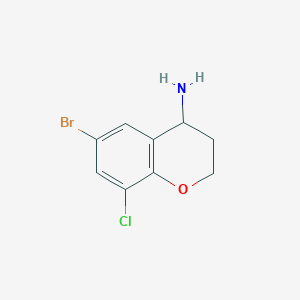
![tert-ButylN-[cis-4-(aminomethyl)oxan-3-yl]carbamate](/img/structure/B13060727.png)
![(2R,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid](/img/structure/B13060728.png)
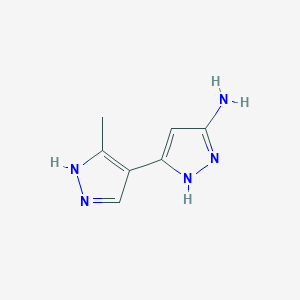
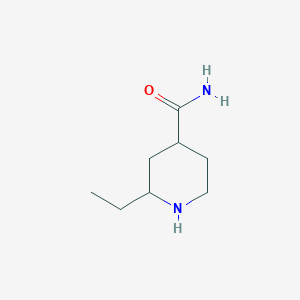

![tert-Butyl2-amino-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13060762.png)
![5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole](/img/structure/B13060784.png)
